molecular formula C12H12O5 B12456674 Methyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate CAS No. 65356-48-1

Methyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate

Cat. No.: B12456674
CAS No.: 65356-48-1
M. Wt: 236.22 g/mol
InChI Key: WZWQAWMZYSJXRA-UHFFFAOYSA-N
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Description

METHYL 2-HYDROXY-4-(4-METHOXYPHENYL)-4-OXOBUT-2-ENOATE is an organic compound with a complex structure that includes a methoxyphenyl group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-HYDROXY-4-(4-METHOXYPHENYL)-4-OXOBUT-2-ENOATE typically involves the reaction of 4-methoxybenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-HYDROXY-4-(4-METHOXYPHENYL)-4-OXOBUT-2-ENOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Formation of a diketone

    Reduction: Formation of a diol

    Substitution: Formation of various substituted derivatives

Mechanism of Action

The mechanism of action of METHYL 2-HYDROXY-4-(4-METHOXYPHENYL)-4-OXOBUT-2-ENOATE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-HYDROXY-4-(4-HYDROXYPHENYL)-4-OXOBUT-2-ENOATE
  • METHYL 2-HYDROXY-4-(4-CHLOROPHENYL)-4-OXOBUT-2-ENOATE
  • METHYL 2-HYDROXY-4-(4-NITROPHENYL)-4-OXOBUT-2-ENOATE

Uniqueness

METHYL 2-HYDROXY-4-(4-METHOXYPHENYL)-4-OXOBUT-2-ENOATE is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties that influence its reactivity and biological activity .

Properties

CAS No.

65356-48-1

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

methyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate

InChI

InChI=1S/C12H12O5/c1-16-9-5-3-8(4-6-9)10(13)7-11(14)12(15)17-2/h3-7,13H,1-2H3

InChI Key

WZWQAWMZYSJXRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC(=O)C(=O)OC)O

Origin of Product

United States

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